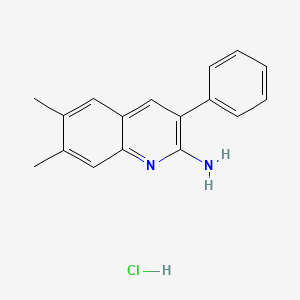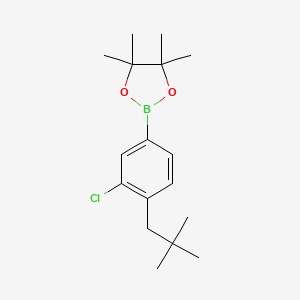
2-(4,5-Dimethoxy-2-nitrophenyl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-2-nitromandelic Acid is an organic compound characterized by the presence of methoxy groups and a nitro group attached to a mandelic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-nitromandelic Acid typically involves the nitration of 4,5-dimethoxybenzaldehyde followed by oxidation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. Subsequent oxidation of the resulting nitrobenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide yields 4,5-Dimethoxy-2-nitromandelic Acid.
Industrial Production Methods
Industrial production methods for 4,5-Dimethoxy-2-nitromandelic Acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-nitromandelic Acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The aromatic ring can undergo further oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4,5-Dimethoxy-2-aminomandelic Acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
4,5-Dimethoxy-2-nitromandelic Acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-nitromandelic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzoic Acid: Similar structure but lacks the mandelic acid core.
4,5-Dimethoxy-2-nitrophenol: Similar structure but with a hydroxyl group instead of the mandelic acid core.
Uniqueness
4,5-Dimethoxy-2-nitromandelic Acid is unique due to the presence of both methoxy and nitro groups on a mandelic acid core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11NO7 |
|---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H11NO7/c1-17-7-3-5(9(12)10(13)14)6(11(15)16)4-8(7)18-2/h3-4,9,12H,1-2H3,(H,13,14) |
InChI Key |
WITKOASYPJSKKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C(=O)O)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde](/img/structure/B13706336.png)
![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)



![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)

![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)





